molecular formula C30H30O8 B10836839 3-Methyl-5-(2-methylpropyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-methylpropyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone

3-Methyl-5-(2-methylpropyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-methylpropyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone

Cat. No.: B10836839
M. Wt: 518.6 g/mol
InChI Key: WDQZGCJOCKBUQY-UHFFFAOYSA-N
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Description

US8937193-compound-6b is a small molecular drug known for its potential therapeutic applications, particularly in the field of oncology. It is a derivative of apogossypolone and functions as an inhibitor of the Bcl-2-related protein A1 (BCL2A1), which is involved in the regulation of apoptosis .

Preparation Methods

The synthesis of US8937193-compound-6b involves a multi-step process. The synthetic route typically includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation reactions.

    Functional group modifications:

    Purification and isolation: The final product is purified and isolated using techniques such as chromatography.

Industrial production methods for US8937193-compound-6b are optimized to ensure high yield and purity. These methods often involve continuous flow processes and the use of advanced purification techniques to meet the stringent requirements of pharmaceutical manufacturing .

Chemical Reactions Analysis

US8937193-compound-6b undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others to modify its properties.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

US8937193-compound-6b has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of US8937193-compound-6b involves the inhibition of BCL2A1, a protein that plays a key role in the regulation of apoptosis. By inhibiting BCL2A1, the compound promotes the activation of pro-apoptotic pathways, leading to the induction of cell death in cancer cells. This mechanism makes it a promising candidate for the treatment of cancers that are resistant to conventional therapies .

Comparison with Similar Compounds

US8937193-compound-6b is unique in its high selectivity and potency as a BCL2A1 inhibitor. Similar compounds include:

    Apogossypolone: The parent compound from which US8937193-compound-6b is derived.

    Gossypol: Another BCL2 inhibitor with a broader spectrum of activity.

    ABT-737: A potent BCL2 inhibitor with a different mechanism of action.

Compared to these compounds, US8937193-compound-6b offers improved selectivity and brain penetration, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C30H30O8

Molecular Weight

518.6 g/mol

IUPAC Name

3-methyl-5-(2-methylpropyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-methylpropyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone

InChI

InChI=1S/C30H30O8/c1-11(2)7-15-23-17(9-19(31)27(15)35)29(37)21(13(5)25(23)33)22-14(6)26(34)24-16(8-12(3)4)28(36)20(32)10-18(24)30(22)38/h9-12,31,33,35,37H,7-8H2,1-6H3

InChI Key

WDQZGCJOCKBUQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)CC(C)C)C3=C(C4=CC(=C(C(=C4C(=C3C)O)CC(C)C)O)O)O

Origin of Product

United States

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